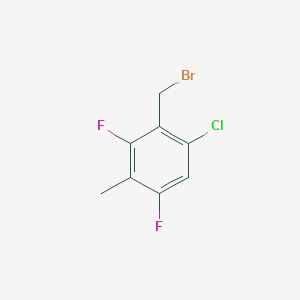

6-Chloro-2,4-difluoro-3-methylbenzyl bromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

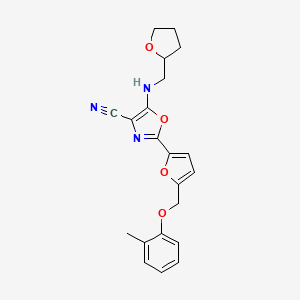

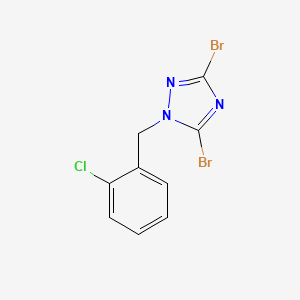

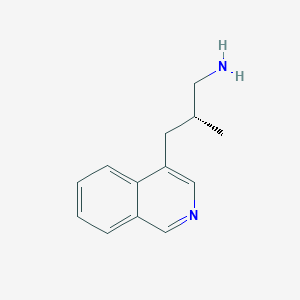

Übersicht

Beschreibung

6-Chloro-2,4-difluoro-3-methylbenzyl bromide is a chemical compound with the CAS Number: 1858251-67-8 . It has a molecular weight of 255.49 and its IUPAC name is 2-(bromomethyl)-1-chloro-3,5-difluoro-4-methylbenzene .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6BrClF2/c1-4-7(11)2-6(10)5(3-9)8(4)12/h2H,3H2,1H3 . This code provides a specific description of the molecule’s structure, including the positions of the bromine, chlorine, and fluorine atoms on the benzene ring.Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . Its molecular formula is C8H6BrClF2 , and it has a molecular weight of 255.49 .Wissenschaftliche Forschungsanwendungen

Analytical Chemistry Applications

Pentafluorobenzyl bromide , a compound similar in halogenation and functionalization to 6-Chloro-2,4-difluoro-3-methylbenzyl bromide, is extensively used as a derivatization agent in chromatography and mass spectrometry. This use stems from its ability to form derivatives with a wide range of inorganic and organic analytes, enhancing their detection sensitivity and specificity in various biological samples, such as plasma, urine, and saliva. Derivatization with such agents facilitates the qualitative and quantitative analysis of analytes like nitrites, nitrates, cyanides, and dialkyl organophosphates, particularly in environmental and biological matrices (Tsikas, 2017).

Catalysis and Organic Synthesis

In organic synthesis, halogenated benzyl bromides serve as critical intermediates and catalysts. For example, selenoxides, when used in conjunction with sodium bromide and hydrogen peroxide, act as effective catalysts for the bromination of organic substrates. This process highlights the role of such compounds in facilitating chemical transformations, particularly bromination reactions in two-phase systems, suggesting potential applications for this compound in similar catalytic and synthetic capacities (Goodman & Detty, 2004).

Material Science and Polymer Chemistry

The synthesis and characterization of new materials often involve halogenated benzyl bromides as intermediates or monomers. For instance, compounds containing fluorobenzhydryl groups have been utilized in creating branched polyethylenes using nickel catalysts. These materials exhibit properties characteristic of thermoplastic elastomers, such as good tensile strength and elastic recovery, indicating potential uses for this compound in the development of new polymeric materials with advanced properties (Zhang et al., 2019).

Eigenschaften

IUPAC Name |

2-(bromomethyl)-1-chloro-3,5-difluoro-4-methylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClF2/c1-4-7(11)2-6(10)5(3-9)8(4)12/h2H,3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWLGOHHQIMBNJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1F)Cl)CBr)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClF2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(allylthio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2725618.png)

![3-[(2-Thienylmethyl)amino]-1-propanol hydrochloride](/img/no-structure.png)

![5-methyl-2-{[3-(3-methylphenoxy)propyl]thio}-1H-benzimidazole](/img/structure/B2725620.png)

![2-(((3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]oxazole](/img/structure/B2725621.png)